molecular formula C17H16ClFN2O2 B2717436 (2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1904338-91-5

(2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2717436
CAS No.: 1904338-91-5
M. Wt: 334.78
InChI Key: OIZBSXUOTGRMRD-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound characterized by the presence of a chloro-fluorophenyl group and a pyrrolidinyl-methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrrolidinyl intermediate: This involves the reaction of 3-hydroxypyrrolidine with 5-methylpyridin-2-yl chloride under basic conditions to form the pyrrolidinyl ether.

    Coupling with the chloro-fluorophenyl group: The pyrrolidinyl ether is then reacted with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, (2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is studied for its potential as a pharmacophore in drug design. Its interactions with biological targets are of significant interest.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-4-fluorophenyl)(4-fluoro-4-((((5-methylpyrimidin-2-yl)methyl)amino)methyl)piperidin-1-yl)methanone: Similar structure but with a piperidinyl group instead of pyrrolidinyl.

    (3-Chloro-4-fluorophenyl)(4-fluoro-4-((((5-methylpyrimidin-2-yl)methyl)amino)methyl)piperidin-1-yl)methanone: Another similar compound with slight variations in the substituents.

Uniqueness

The uniqueness of (2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c1-11-2-5-16(20-9-11)23-13-6-7-21(10-13)17(22)14-4-3-12(19)8-15(14)18/h2-5,8-9,13H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZBSXUOTGRMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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